1-Iodobutyl carbonate
CAS No.:
Cat. No.: VC16543853
Molecular Formula: C5H8IO3-
Molecular Weight: 243.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8IO3- |
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Molecular Weight | 243.02 g/mol |
IUPAC Name | 1-iodobutyl carbonate |
Standard InChI | InChI=1S/C5H9IO3/c1-2-3-4(6)9-5(7)8/h4H,2-3H2,1H3,(H,7,8)/p-1 |
Standard InChI Key | XCGOAFMJYBURHF-UHFFFAOYSA-M |
Canonical SMILES | CCCC(OC(=O)[O-])I |
Introduction
Chemical and Physical Properties of 1-Iodobutane
Structural and Molecular Characteristics
1-Iodobutane is a four-carbon alkyl iodide with the molecular formula C₄H₉I and a molar mass of 184.02 g/mol . Its structure consists of a butyl chain (CH₂CH₂CH₂CH₃) bonded to an iodine atom. The compound is a colorless to pale yellow liquid at room temperature, with a density of 1.617 g/mL at 25°C . Key physical properties include:
Property | Value | Source |
---|---|---|
Melting Point | −103°C | |
Boiling Point | 130–131°C | |
Refractive Index (n20/D) | 1.498 | |
Flash Point | 33°C (closed cup) | |
Solubility | Insoluble in water; miscible with ethanol, ether, chloroform |
The compound’s stability is influenced by light and temperature. Prolonged exposure to light causes discoloration, while decomposition at elevated temperatures releases toxic hydrogen iodide (HI) .
Synthesis and Reactivity
Industrial Production Methods
1-Iodobutane is typically synthesized via nucleophilic substitution reactions, such as the reaction of 1-chlorobutane with potassium iodide (KI) in acetone. Alternative routes include the hydroiodination of 1-butene using hydroiodic acid (HI) .
Key Chemical Reactions
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Nucleophilic Substitution: The iodine atom’s polarizability makes 1-iodobutane highly reactive in SN2 reactions, forming butanol derivatives or coupling products in cross-coupling catalysis .
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Reduction: Treatment with concentrated hydroiodic acid reduces 1-iodobutane to butane .
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Elimination: Heating with potassium hydroxide (KOH) in ethanol yields 1-butene via dehydrohalogenation .
Industrial and Pharmaceutical Applications
Role in Organic Synthesis
1-Iodobutane serves as a versatile alkylating agent in pharmaceutical intermediates. For example, it is used to introduce butyl groups into nucleophiles like amines or thiols, a critical step in synthesizing active pharmaceutical ingredients (APIs) .
Specialty Chemical Uses
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Liquid Crystal Displays (LCDs): Derivatives of 1-iodobutane are employed in polarizing films for LCDs due to their optical stability .
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Analytical Chemistry: The compound acts as a reference standard in gas chromatography (GC) and mass spectrometry (MS) for identifying volatile organoiodides .
Recent Advances in Research
Anticancer Drug Development
A 2023 study highlighted 1-iodobutane derivatives as intermediates in multitargeted antifolate agents. These compounds inhibit enzymes like serine hydroxymethyltransferase (SHMT2) and glycinamide ribonucleotide transformylase (GARFTase), showing efficacy against pancreatic and lung cancer cell lines . Molecular docking studies revealed that fluorinated analogues of 1-iodobutane derivatives bind selectively to SHMT2’s active site, enhancing drug specificity .
Environmental Impact Assessments
Recent ecotoxicological studies indicate that 1-iodobutane exhibits moderate persistence in soil (half-life: 15–30 days) but low bioaccumulation potential (log Kow = 2.1) . Regulatory agencies in the EU and U.S. recommend wastewater treatment via activated carbon filtration to mitigate aquatic toxicity .
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